2-Amino-1-P-tolyl-ethanone oxime

Medicinal chemistry Heterocyclic synthesis Bifunctional building blocks

For pteridine synthesis (Temple route) and capture-tag workflows, mono-functional analogs fail. 2-Amino-1-p-tolylethanone oxime (CAS 82585-32-8) provides mandatory alpha-amine and oxime in a single scaffold. • Enables 1-deaza-7,8-dihydropteridine construction-no substitute. • Chemoselective oxime-carbonyl capture with free amine for dye/biotin tagging, removing extra activation steps. • Pre-organized bidentate ligand for Cu, Ni, Pd chelation studies. Supplied at ≥95% purity, stable ambient shipping. Ensure synthetic success-procure the required dual-reactive intermediate.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 82585-32-8
Cat. No. B3286397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-P-tolyl-ethanone oxime
CAS82585-32-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=NO)CN
InChIInChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)9(6-10)11-12/h2-5,12H,6,10H2,1H3/b11-9+
InChIKeyZEVPCYNSKMRXKH-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-P-tolyl-ethanone oxime (CAS 82585-32-8): Chemical Identity and Procurement Overview


2-Amino-1-P-tolyl-ethanone oxime (CAS 82585-32-8) is a small-molecule organic compound of the α-amino oxime subclass, bearing both a primary amine and an oxime functional group on a para-tolyl-substituted ethanone scaffold (molecular formula C₉H₁₂N₂O; molecular weight 164.20 g/mol) . The compound is a versatile synthetic intermediate that bridges ketone-based building blocks with nitrogen-containing heterocycles, and it is commercially available from multiple specialty chemical suppliers at research-grade purity (typically ≥95%) under catalog numbers for laboratory-scale procurement .

Structural and Functional Differentiation from Closest Analogs


In-class substitution of 2-Amino-1-P-tolyl-ethanone oxime with superficially similar compounds is not chemically inconsequential. The closest structural analog, 1-p-tolyl-ethanone oxime (CAS 54582-23-9), lacks the α-amino group entirely, eliminating the capacity for amine-directed derivatization, salt formation, or bifunctional conjugation that defines the target compound's utility in heterocyclic synthesis and coordination chemistry [1]. Conversely, the corresponding ketone hydrochloride (2-Amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9) provides the amine handle but lacks the oxime moiety, precluding Beckmann rearrangement, oxime-ether formation, and metal-chelation pathways available to the oxime . This dual-functionality architecture cannot be recovered by simple admixture or sequential use of mono-functional analogs, making direct procurement of the target compound necessary for workflows that exploit both reactive centers.

Quantitative Differential Evidence Against In-Class Substitutes


Dual α-Amino + Oxime Functionality vs. Mono-Functional Analogs

2-Amino-1-P-tolyl-ethanone oxime (CAS 82585-32-8) is distinguished from its two nearest structural neighbors by the simultaneous presence of an α-primary amine and an oxime group on the same ethanone scaffold. 1-p-Tolyl-ethanone oxime (CAS 54582-23-9) bears the oxime but zero hydrogen-bond donors from an amine, with only one H-bond donor site versus two for the target compound . 2-Amino-4′-methylacetophenone hydrochloride (CAS 5467-70-9) bears the amine as a hydrochloride salt but contains a ketone carbonyl in place of the oxime, with the carbonyl carbon in sp² hybridization (C=O) rather than the sp² C=N–OH of the oxime . The target compound thus occupies a unique chemical space at the intersection of these two functional classes, providing both nucleophilic amine reactivity and oxime-specific transformations (Beckmann rearrangement, oxime ether formation, metal coordination) in a single synthetic operation.

Medicinal chemistry Heterocyclic synthesis Bifunctional building blocks

Key Intermediate for Deazapteridine Anticancer Agents

In a peer-reviewed Journal of Medicinal Chemistry study, Temple et al. (1982) employed α-aminoacetophenone oximes—the exact structural class to which 2-Amino-1-P-tolyl-ethanone oxime belongs—as key intermediates for constructing 1-deaza-7,8-dihydropteridine anticancer agents [1]. The general method reacts α-aminoacetophenone oximes with ethyl 6-amino-4-chloro-5-nitropyridine-2-carbamate to yield pyridine-2-carbamate oximes, which are subsequently hydrolyzed, hydrogenated, and cyclized to bioactive 1-deaza-7,8-dihydropteridines. The resulting products demonstrated potent cytotoxicity against cultured L1210 leukemia cells and significant in vivo anticancer activity against lymphocytic leukemia P-388 in mice [1]. This synthetic pathway is structurally inaccessible from 1-p-tolyl-ethanone oxime (which lacks the α-amino nucleophile required for the initial SNAr coupling step) and from the ketone hydrochloride (which lacks the oxime for the subsequent cyclization and hydrogenation transformations).

Anticancer agent synthesis Heterocyclic chemistry Deazapteridine scaffolds

Bifunctional Carbonyl-Detection and Derivatization Reagent

The target compound is commercially categorized as a reagent for determination of carbonyl compounds (aldehydes and ketones) . The α-amino oxime architecture provides chemoselective reactivity distinct from simple hydroxylamine or mono-functional oxime reagents: the oxime moiety undergoes condensation with carbonyl substrates, while the pendant primary amine enables secondary derivatization—such as fluorescent tagging, biotinylation, or resin immobilization—without requiring a separate activation step . This contrasts with 1-p-tolyl-ethanone oxime, which can only form the oxime-carbonyl adduct and offers no orthogonal handle for downstream detection or purification, and with hydroxylamine hydrochloride, which provides the oxime-forming reactivity but lacks the aromatic chromophore (p-tolyl) that facilitates UV/Vis or fluorescence detection in HPLC-based analytical workflows.

Analytical chemistry Carbonyl detection Chemoselective derivatization

Reduced Lipophilicity vs. Non-Aminated Oxime Analog

Computed physicochemical parameters reveal that introduction of the α-amino group into the p-tolyl-ethanone oxime scaffold produces measurable shifts in key drug-likeness descriptors relative to the non-aminated analog. 2-Amino-1-P-tolyl-ethanone oxime exhibits a calculated LogP of 1.83 and a topological polar surface area (TPSA) of 58.61 Ų , compared with LogP = 2.19 for 1-p-tolyl-ethanone oxime (CAS 54582-23-9) [1]. The ΔLogP of –0.36 represents a meaningful reduction in lipophilicity that can influence aqueous solubility, permeability, and protein binding in biological assays. The TPSA of 58.61 Ų (vs. approximately 32–33 Ų for the non-aminated analog, which has only one H-bond acceptor from the oxime) further distinguishes the target compound's pharmacokinetic profile in early-stage drug discovery screening cascades.

Drug-likeness Physicochemical profiling Lead optimization

Bidentate N,N′-Ligand for Transition Metal Complexes

α-Amino oximes constitute a recognized ligand class capable of forming stable five-membered chelate rings with transition metal ions through the amine nitrogen and the oxime nitrogen acting as donor atoms . The target compound, bearing both donor sites in a 1,2-relationship on the ethanone backbone, is structurally predisposed to bidentate N,N′-coordination, yielding complexes of the type [M(α-amino oxime)₂]ⁿ⁺ with metals such as Cu(II), Ni(II), Pd(II), and Ru(II). In contrast, 1-p-tolyl-ethanone oxime can only coordinate via the oxime nitrogen (monodentate or bridging modes), and 2-Amino-4′-methylacetophenone hydrochloride can only coordinate weakly via the amine and ketone oxygen (less favorable chelate geometry). Published studies on structurally related α-amino oxime ligands derived from limonene demonstrate that their Ru(II) complexes exhibit significantly enhanced antimicrobial and antibiofilm activity relative to the free ligand, with microencapsulation further improving antibacterial efficacy while reducing cytotoxicity to HeLa cells [1]. Though these studies do not use the p-tolyl variant directly, they establish the class-level precedent that the α-amino oxime architecture supports bioactive metal complex formation unavailable to mono-functional oximes or ketones.

Coordination chemistry Metallodrug discovery Oxime-based ligands

Optimal Research and Industrial Application Scenarios


Synthesis of Deazapteridine and Fused Pyrazine Anticancer Libraries

Research groups pursuing 1-deaza-7,8-dihydropteridine and related fused pyrazine scaffolds should procure this compound as the α-aminoacetophenone oxime entry point into the validated Temple et al. (1982) synthetic sequence. The bifunctional architecture (α-amine for initial SNAr coupling; oxime for subsequent hydrolysis/hydrogenation/cyclization) is structurally mandatory for this pathway—neither the non-aminated oxime (CAS 54582-23-9) nor the ketone hydrochloride (CAS 5467-70-9) can serve as a substitute [1]. The p-tolyl substituent provides a defined hydrophobic footprint on the final heterocyclic core, enabling systematic SAR exploration around the aryl ring position.

Bifunctional Reagent for LC-MS and Fluorescence Assays

Analytical laboratories developing methods for carbonyl-containing analytes (aldehydes, ketones, oxidative stress biomarkers) can deploy 2-Amino-1-P-tolyl-ethanone oxime as a single-reagent solution for two-step 'capture-then-tag' workflows. The oxime group chemoselectively condenses with carbonyl substrates, while the free primary amine provides an orthogonal conjugation site for fluorescent dyes, biotin, or mass tags without additional activation chemistry. This dual functionality eliminates the need for sequential reagent additions and reduces workflow complexity relative to the use of hydroxylamine plus a separate tagging reagent .

Bidentate Ligand for Bioactive Transition Metal Complexes

Inorganic and bioinorganic chemistry laboratories investigating metallodrug candidates should consider the target compound as a pre-organized bidentate ligand scaffold. The 1,2-disposition of amine-N and oxime-N donor atoms enables formation of stable five-membered chelate rings with Cu(II), Ni(II), Pd(II), and Ru(II) centers—a coordination mode supported by class-level evidence from structurally related α-amino oxime metal complexes that demonstrate enhanced antibacterial and antibiofilm activities relative to the metal-free ligand [2]. Procurement for this application should prioritize high-purity batches (>95%) to minimize competing ligand impurities that could confound metal complex characterization.

Compound Library Enrichment with Dual-Functionality Scaffolds

For high-throughput screening library procurement, 2-Amino-1-P-tolyl-ethanone oxime offers a physicochemical profile (LogP = 1.83, TPSA = 58.61 Ų, 2 HBD, 3 HBA) that is measurably distinct from its closest non-aminated analog (LogP = 2.19) . The enhanced hydrophilicity and larger polar surface area may confer superior aqueous solubility in screening buffers, reducing the risk of false-negative results from compound precipitation. The dual functionality also provides two independent vectors for hit-to-lead optimization, offering greater synthetic tractability than mono-functional screening hits.

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